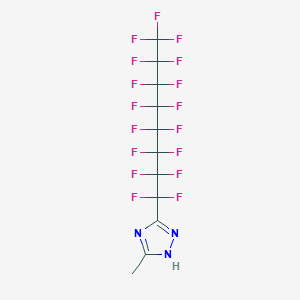
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- is a fluorinated triazole derivative Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the heptadecafluorooctyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The fluorinated group enhances its binding affinity and stability, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole: The parent compound without the heptadecafluorooctyl and methyl groups.
1H-1,2,4-Triazole, 3-(trifluoromethyl)-: A similar compound with a trifluoromethyl group instead of the heptadecafluorooctyl group.
1H-1,2,4-Triazole, 5-methyl-: A compound with only the methyl group attached to the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- is unique due to the presence of the heptadecafluorooctyl group, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications requiring durable and resistant materials .
Propriétés
Numéro CAS |
667873-26-9 |
|---|---|
Formule moléculaire |
C11H4F17N3 |
Poids moléculaire |
501.14 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H4F17N3/c1-2-29-3(31-30-2)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1H3,(H,29,30,31) |
Clé InChI |
QIVGTYHMRCZPQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


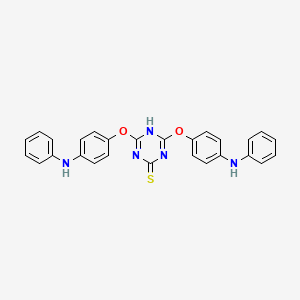
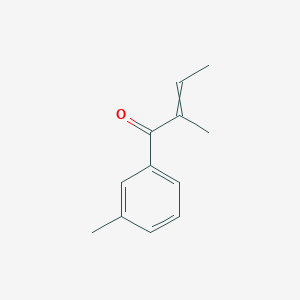
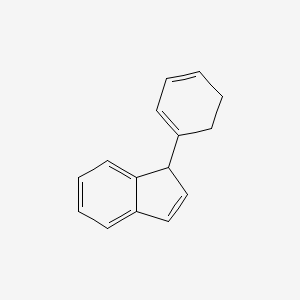
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
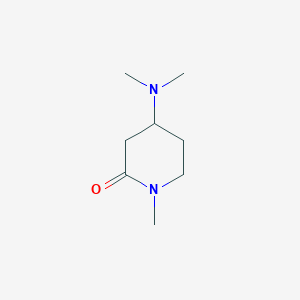
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
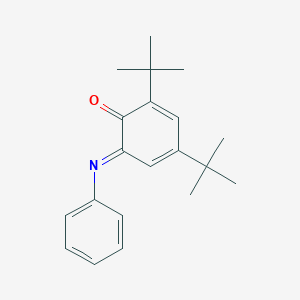
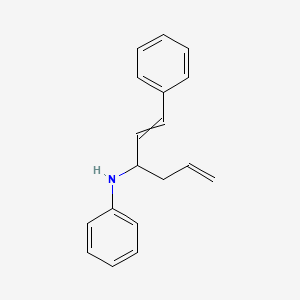
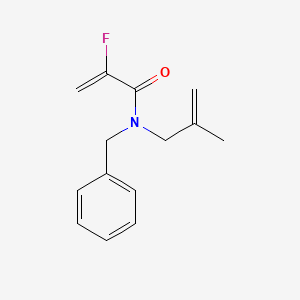

![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
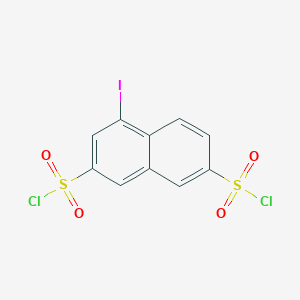
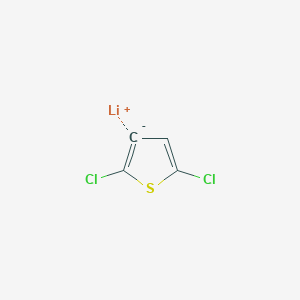
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
